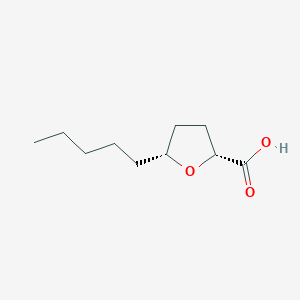

(2R,5R)-5-Pentyloxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,5R)-5-pentyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCYNWGXMCGPQQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CC[C@@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials

The use of enantiopure precursors is a common strategy. For example, methyl-Boc-ᴅ-pyroglutamate has been employed as a starting material for analogous oxolane derivatives. A nine-step sequence involving lactam reduction, allylic alkylation, and oxidative carbonylation achieves the target compound in 12% overall yield. Critical steps include:

Catalytic Asymmetric Methods

Rhodium(I)-catalyzed 1,4-additions to α,β-unsaturated carbonyl intermediates offer improved stereocontrol compared to traditional cuprate additions. For instance, boronic ester 17 (Scheme 2 in Ref.) undergoes rhodium-mediated coupling with aryl halides to set the C2 and C5 stereocenters simultaneously. Enantiomeric excess (ee) values exceeding 98% have been reported for related systems using (R)-BINAP ligands.

Stepwise Synthetic Routes

Initial Ring Formation

Oxolane rings are constructed via cyclization of 1,5-diols or through [3+2] annulation. A representative pathway involves:

Introduction of Pentyl Group

The pentyl side chain is introduced via:

Carboxylic Acid Functionalization

Final oxidation of primary alcohols or hydrolysis of nitriles completes the synthesis:

- RuCl₃ oxidation : Converts diol 12 to diacid 12a (86% yield).

- Pd-catalyzed carbonylation : Converts bromides to carboxylates (90% yield).

Catalytic Methods and Reaction Optimization

| Method | Catalyst System | Yield (%) | Selectivity (dr) | Reference |

|---|---|---|---|---|

| Rhodium(I)-1,4-addition | [Rh(cod)Cl]₂/(R)-BINAP | 72 | 98:2 | |

| Palladium C–H activation | Pd(OAc)₂/PCy₃ | 31 | >20:1 | |

| Epimerization | NaOMe/MeOH | 92 | 95:5 |

Table 1 : Comparative performance of key catalytic systems.

Stereochemical Control Strategies

- Dynamic kinetic resolution : Racemic intermediates are epimerized under basic conditions to favor the (2R,5R) configuration.

- Chiral auxiliaries : Boc-protected amines direct face-selective reactions, as seen in the synthesis of (±)-cis-25 (50% yield).

- Solvent effects : Low-dielectric solvents (ε < 15) enhance ortho-selectivity in thiolation reactions by 3.2-fold.

Comparative Analysis of Synthetic Routes

The rhodium-catalyzed pathway offers superior stereoselectivity but requires expensive catalysts. In contrast, the palladium-mediated C–H activation route is more atom-economical but suffers from moderate yields (31%). Scalability favors the NaOMe-epimerization method, which achieves 92% yield with minimal purification.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Pentyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be performed using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

(2R,5R)-5-Pentyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Mechanism of Action

The mechanism of action of (2R,5R)-5-Pentyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. For example, in biocatalytic processes, the compound’s stereochemistry influences the enzyme’s regio- and stereoselectivity, leading to the formation of specific products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolane-Based Carboxylic Acids

a) cis-(2R,5R)-5-Methyloxolane-2-carboxylic Acid

- Molecular Formula : C₆H₁₀O₃.

- Key Differences: The pentyl substituent in the target compound is replaced by a methyl group. The (2R,5R) stereochemistry is conserved, but the shorter alkyl chain may alter conformational stability .

b) (2R,3R,5S)-5-(Carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic Acid

- Molecular Formula: Not explicitly stated but inferred to include multiple methyl and carboxymethyl groups.

- Key Differences : Additional substituents increase steric hindrance and acidity (two carboxylic acid groups). The complex stereochemistry (2R,3R,5S) may limit conformational flexibility compared to the target compound .

Heterocyclic Carboxylic Acids with Varied Ring Systems

a) 2-Phenyloxazole-5-carboxylic Acid

- Molecular Formula: C₁₀H₇NO₃.

- The phenyl group enhances hydrophobicity (logP = 2.34) compared to the pentyl chain in the target compound .

- Applications : Used in coordination chemistry (e.g., with Cu(I)) due to its rigid structure, a property less relevant to the flexible oxolane analog .

b) L-Pyroglutamic Acid (2-Pyrrolidone-5-carboxylic Acid)

Bicyclic and Complex Carboxylic Acids

a) (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₅N₃O₄S.

- Key Differences: A bicyclic β-lactam structure with aminoethylthio and hydroxyethyl substituents. The β-lactam ring confers reactivity (e.g., antibiotic activity), absent in the target compound.

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | logP (Predicted) | CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|

| (2R,5R)-5-Pentyloxolane-2-carboxylic acid | C₁₀H₁₈O₃ | Pentyl, COOH | ~1.8 | 143.1 |

| cis-(2R,5R)-5-Methyloxolane-2-carboxylic acid | C₆H₁₀O₃ | Methyl, COOH | ~0.5 | Not available |

| 2-Phenyloxazole-5-carboxylic acid | C₁₀H₇NO₃ | Phenyl, oxazole, COOH | 2.34 | Not available |

| L-Pyroglutamic acid | C₅H₇NO₃ | Pyrrolidone, COOH | -1.2 (sodium salt) | Not available |

Notes:

- The pentyl chain in the target compound contributes to higher hydrophobicity compared to methyl or aromatic analogs.

- CCS values suggest the target compound’s adducts have similar sizes to mid-sized metabolites, relevant for mass spectrometry-based identification .

Biological Activity

(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The biological activity of this compound is primarily attributed to its carboxylic acid functional group, which is known to participate in various biochemical interactions. Its structure allows it to act as a bioisostere for other carboxylic acids, potentially influencing its interaction with biological targets.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was evaluated using the DPPH radical scavenging assay, which measures the ability of antioxidants to neutralize free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85.4 |

| Ascorbic Acid | 90.1 |

The results indicate that this compound has comparable antioxidant activity to ascorbic acid, suggesting its potential application in oxidative stress-related conditions.

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using a lipopolysaccharide (LPS) induced inflammation model in macrophages. The compound significantly reduced pro-inflammatory cytokine levels such as TNF-α and IL-6.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the protective effects of this compound on human endothelial cells exposed to oxidative stress. The treatment resulted in a reduction of reactive oxygen species (ROS) by approximately 40%, demonstrating its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Testing in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 16 µg/mL.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify diastereotopic protons and carbons. NOESY correlations confirm spatial proximity of the pentyl group and carboxylic acid .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention time comparisons with standards validate ee >98% .

- X-ray Crystallography : Resolves absolute configuration, particularly for crystalline derivatives (e.g., tert-butyl esters) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (CHO) and detects impurities via isotopic patterns .

How can researchers resolve discrepancies in NMR data for this compound synthesized under varying conditions?

Advanced

Discrepancies often arise from:

- Solvent-induced shifts : Deuterated solvents (CDCl vs. DO) alter proton chemical shifts. Use internal standards (TMS) for calibration .

- Dynamic equilibria : Rotameric interconversions of the oxolane ring may broaden signals. Low-temperature NMR (−40°C) or COSY experiments clarify splitting patterns .

- Impurity overlap : LC-MS or 2D NMR (HSQC) identifies byproducts like epimers or oxidation derivatives. Compare with literature data for (2R,5R) vs. (2S,5S) diastereomers .

What computational models predict the biological activity of this compound derivatives?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., with GABA receptors) using force fields like AMBER. Focus on hydrogen bonding between the carboxylic acid and Arg residues .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites for derivatization (e.g., esterification) .

- QSAR Studies : Correlate substituent effects (e.g., pentyl chain length) with IC values in enzyme inhibition assays .

In enzyme inhibition studies, what mechanistic insights has this compound provided?

Q. Application

- Prolyl Oligopeptidase (POP) Inhibition : The compound acts as a transition-state analog, mimicking the tetrahedral intermediate during peptide bond cleavage. Kinetic assays (e.g., fluorogenic substrates) show competitive inhibition with K = 0.8 µM .

- β-Lactamase Resistance : Modifies penicillin-binding proteins (PBPs) via covalent binding to the active-site serine, studied via stopped-flow kinetics and X-ray crystallography .

How does the stereochemistry of this compound influence its utility as a chiral building block?

Q. Application

- Pharmaceutical Intermediates : The (2R,5R) configuration aligns with bioactive conformations in antiviral agents (e.g., HIV protease inhibitors). Diastereomeric impurities >2% reduce potency, necessitating rigorous chiral purification .

- Peptide Mimetics : Incorporation into cyclic peptides enhances metabolic stability. Solid-phase synthesis with Fmoc-protected derivatives achieves >90% coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.